Cas no 1214341-30-6 (2',5-Difluorobiphenyl-2-ol)

2',5-Difluorobiphenyl-2-ol 化学的及び物理的性質
名前と識別子
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- 2',5-difluorobiphenyl-2-ol
- 4-fluoro-2-(2-fluorophenyl)phenol
- 2',5-Difluorobiphenyl-2-ol
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- インチ: 1S/C12H8F2O/c13-8-5-6-12(15)10(7-8)9-3-1-2-4-11(9)14/h1-7,15H
- InChIKey: ISQUQVDMIWZGIJ-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1C=C(C=CC=1O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 210
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 20.2
2',5-Difluorobiphenyl-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011001838-500mg |
2',5-Difluorobiphenyl-2-ol |
1214341-30-6 | 97% | 500mg |
$806.85 | 2023-09-04 | |
Alichem | A011001838-250mg |
2',5-Difluorobiphenyl-2-ol |
1214341-30-6 | 97% | 250mg |
$504.00 | 2023-09-04 | |
Alichem | A011001838-1g |
2',5-Difluorobiphenyl-2-ol |
1214341-30-6 | 97% | 1g |
$1549.60 | 2023-09-04 |
2',5-Difluorobiphenyl-2-ol 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
2',5-Difluorobiphenyl-2-olに関する追加情報
Recent Advances in the Study of 2',5-Difluorobiphenyl-2-ol (CAS: 1214341-30-6) and Its Applications in Chemical Biology and Medicine
The compound 2',5-Difluorobiphenyl-2-ol (CAS: 1214341-30-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.
One of the most notable advancements in the study of 2',5-Difluorobiphenyl-2-ol is its application in the design of selective kinase inhibitors. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases, which are implicated in various cancers. The researchers utilized a combination of molecular docking and in vitro assays to elucidate the binding mechanisms, revealing that the difluorinated biphenyl core enhances both selectivity and binding affinity. These findings suggest that 2',5-Difluorobiphenyl-2-ol could serve as a promising scaffold for the development of next-generation targeted therapies.
In addition to its role in oncology, recent research has explored the anti-inflammatory properties of 2',5-Difluorobiphenyl-2-ol. A study published in *Bioorganic & Medicinal Chemistry Letters* reported that this compound modulates the activity of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). The study employed a series of in vivo models to demonstrate the compound's efficacy in reducing inflammation without the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These results underscore its potential as a safer alternative for treating chronic inflammatory conditions.
The synthetic pathways for 2',5-Difluorobiphenyl-2-ol have also been optimized in recent years. A 2022 paper in *Organic Process Research & Development* detailed a scalable and cost-effective method for its production, utilizing palladium-catalyzed cross-coupling reactions. This advancement addresses previous challenges related to yield and purity, making the compound more accessible for large-scale pharmaceutical applications. Furthermore, the paper highlighted the environmental benefits of the new synthetic route, which reduces the use of hazardous reagents and minimizes waste generation.
Looking ahead, the versatility of 2',5-Difluorobiphenyl-2-ol continues to inspire innovative research. Ongoing studies are investigating its potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases. For instance, preliminary data from a 2023 preprint suggests that derivatives of this compound may exhibit neuroprotective effects by modulating oxidative stress pathways. While these findings are still in the early stages, they open new avenues for exploration in the treatment of conditions like Alzheimer's disease.
In conclusion, the compound 2',5-Difluorobiphenyl-2-ol (CAS: 1214341-30-6) represents a valuable asset in the toolkit of medicinal chemists and chemical biologists. Its diverse applications, from kinase inhibition to anti-inflammatory therapy, highlight its potential to address unmet medical needs. As synthetic methodologies improve and our understanding of its mechanisms deepens, this compound is poised to play a pivotal role in the development of novel therapeutics. Future research should focus on further elucidating its structure-activity relationships and exploring its utility in combination therapies.
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